molecular formula C8H12N4O5 B13716570 Azacitidine-15N4

Azacitidine-15N4

Katalognummer: B13716570
Molekulargewicht: 248.18 g/mol
InChI-Schlüssel: NMUSYJAQQFHJEW-IKCHUYMGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azacitidine-15N4 is a pyrimidine nucleoside analog, specifically a labeled form of azacitidine where four nitrogen atoms are replaced with the isotope nitrogen-15. Azacitidine itself was first synthesized in the 1960s and has been widely studied for its antineoplastic properties, particularly in the treatment of myelodysplastic syndromes and acute myeloid leukemia .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Azacitidine-15N4 can be synthesized through a multi-step chemical process. The synthesis typically involves the incorporation of nitrogen-15 into the pyrimidine ring. One common method is to start with a nitrogen-15 labeled precursor and then perform a series of reactions to form the final this compound compound. The reaction conditions often include specific temperatures, pH levels, and the use of catalysts to ensure the correct incorporation of the isotope .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as liquid chromatography and mass spectrometry are used to monitor the synthesis and confirm the incorporation of nitrogen-15 .

Analyse Chemischer Reaktionen

Types of Reactions

Azacitidine-15N4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound oxide, while substitution reactions can produce various this compound derivatives .

Wissenschaftliche Forschungsanwendungen

Azacitidine-15N4 has a wide range of scientific research applications:

Wirkmechanismus

Azacitidine-15N4 exerts its effects primarily through two mechanisms:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Azacitidine-15N4 is unique due to its labeled nitrogen-15 atoms, which make it particularly useful in research involving isotopic labeling. This allows for more precise tracking and analysis of the compound’s behavior in biological systems .

Eigenschaften

Molekularformel

C8H12N4O5

Molekulargewicht

248.18 g/mol

IUPAC-Name

4-(15N)azanyl-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-(1,3,5-15N3)1,3,5-triazin-2-one

InChI

InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4+,5?,6-/m1/s1/i9+1,10+1,11+1,12+1

InChI-Schlüssel

NMUSYJAQQFHJEW-IKCHUYMGSA-N

Isomerische SMILES

C1=[15N]C(=[15N]C(=O)[15N]1[C@H]2C([C@H]([C@H](O2)CO)O)O)[15NH2]

Kanonische SMILES

C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.